molecular formula C13H17ClN2O2 B2458901 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide CAS No. 790263-49-9

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide

Cat. No. B2458901
CAS RN: 790263-49-9
M. Wt: 268.74
InChI Key: KIYDHIXOFIPEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroacetamido)-N-(2-methylpropyl)benzamide (CAMB) is an organic compound that has been studied extensively for its potential applications in scientific research. CAMB is a member of the benzamide family, which is a group of compounds that are composed of an amide group attached to a benzene ring. CAMB has been studied for its potential use in the synthesis of other compounds and its potential for use in biological research.

Mechanism of Action

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide has been studied for its potential use in the study of protein structure and function. It has been shown to interact with proteins in a variety of ways, including binding to specific sites on the protein and altering its structure or function. It has also been shown to interact with other molecules, such as DNA, RNA, and small molecules, and to affect their structure or function.
Biochemical and Physiological Effects
2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide has been studied for its potential use in the study of biochemical and physiological processes. It has been shown to affect the activity of enzymes, the expression of genes, and the transport of molecules across cell membranes. It has also been studied for its potential use in the treatment of various diseases and conditions, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic if handled improperly, and it is not suitable for use in experiments involving living cells or organisms.

Future Directions

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide has potential applications in a variety of fields, including medicinal chemistry, drug discovery, and biotechnology. It has been studied for its potential use in the synthesis of new compounds, such as peptides and peptidomimetics, and its potential use as a drug target or tool for studying the structure and function of proteins. Additionally, it has potential applications in the study of biochemical and physiological processes, and its potential use in the treatment of various diseases and conditions. Further research is needed to explore the full potential of 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide in these fields.

Synthesis Methods

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide has been synthesized in a variety of ways, including the use of a two-step synthesis method. In this method, the first step involves the reaction of 2-chloroacetamide with 2-methylpropylbenzene. This reaction produces the desired 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide product. The second step involves the reduction of the 2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide product to the desired form. This is done by the addition of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide has been studied for its potential use in scientific research. It has been used as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics. It has also been studied for its potential use in biological research, including its potential use as a drug target or as a tool for studying the structure and function of proteins.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9(2)8-15-13(18)10-5-3-4-6-11(10)16-12(17)7-14/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYDHIXOFIPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroacetamido)-N-(2-methylpropyl)benzamide

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